2-Hydroxyethyl heptyl sulfide
Overview
Description
2-Hydroxyethyl heptyl sulfide is an organic compound with the linear formula C9H20OS . It is also known as Ethanol, 2-(heptylthio)- .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyethyl heptyl sulfide contains a total of 30 bonds, including 10 non-H bonds, 8 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 1 sulfide . The molecular weight is 176.323 g/mol .Physical And Chemical Properties Analysis
2-Hydroxyethyl heptyl sulfide has a molecular weight of 176.32 g/mol . It is slightly soluble in water and soluble in most organic solvents . The normal boiling point temperature is 566.28 K, and the normal melting (fusion) point is 286.41 K .Scientific Research Applications
Fluorescent Probes for Hydrogen Sulfide Imaging
A pair of reaction-based fluorescent probes, Sulfidefluor-1 (SF1) and Sulfidefluor-2 (SF2), have been developed for selective imaging of hydrogen sulfide (H2S) in living cells. These probes utilize the H2S-mediated reduction of azides to fluorescent amines, providing a powerful approach for probing H2S chemistry in biological systems due to their high selectivity for H2S over other reactive species and their ability to detect H2S in both water and live cells (Lippert, New, & Chang, 2011).
Mechanistic Insights into H2S-Mediated Reduction
Research has shown that HS(-), rather than diprotic H2S, is the active species required for the reduction of aryl azide, a common method for H2S detection. This mechanistic insight into H2S-mediated aryl azide reduction provides a deeper understanding of the reaction, which is crucial for the development of H2S-selective probes (Henthorn & Pluth, 2015).
Molecular Imaging and Detection of H2S
A comprehensive review of reaction-based fluorescent probes for H2S and related reactive sulfur species (RSS) highlights their importance in visualizing H2S pools in living systems. These probes rely on strategies such as azide and nitro group reduction, nucleophilic attack, and CuS precipitation, exploiting H2S's unique chemical properties for selective detection over other biothiols (Lin, Chen, Xian, & Chang, 2015).
H2S-Responsive Fluorescent Probes
Development of highly selective fluorescent probes for H2S has been achieved, allowing for fluorescence imaging of H2S in live cells. These probes, designed based on azamacrocyclic copper(II) ion complex chemistry, show high selectivity and sensitivity for H2S, demonstrating their potential for biological applications (Sasakura et al., 2011).
Heavy Metal Ion Removal with Hydrogels
A study on the synthesis and characterization of 2-hydroxyethyl acrylate (HEA) and 2-acrylamido-2-methylpropane sulfonic (AMPS) acid-based hydrogels for heavy metal ion adsorption in wastewater showcases their potential for environmental applications. The hydrogels exhibited beneficial porous structures for permeation and showed significant adsorption capabilities for various heavy metals, highlighting their effectiveness as adsorbents (Li, Wang, Wu, Chen, & Wu, 2013).
Safety And Hazards
properties
IUPAC Name |
2-heptylsulfanylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20OS/c1-2-3-4-5-6-8-11-9-7-10/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQDKASLZODHCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181407 | |
Record name | 2-Hydroxyethyl heptyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl heptyl sulfide | |
CAS RN |
26901-97-3 | |
Record name | 2-Hydroxyethyl heptyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026901973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC404006 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxyethyl heptyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEPTYL 2-HYDROXYETHYL SULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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